STX-0119 - 851095-32-4

STX-0119

Catalog Number: EVT-287409
CAS Number: 851095-32-4
Molecular Formula: C22H14N4O3
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

STX-0119 is a small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) dimerization. [] STAT3 is a transcription factor involved in various cellular processes, including cell growth, proliferation, and survival. [, ] It is frequently overactivated in various cancers, including hematological cancers and solid tumors like glioblastoma multiforme (GBM). [, , ] As such, STAT3 inhibition has emerged as a potential therapeutic strategy for cancer treatment. [, , ]

Synthesis Analysis

The synthesis of STX-0119 has been achieved through multiple methods, primarily focusing on the condensation reactions involving 2-amino-1,3,4-oxadiazole and various acylating agents:

  1. Method A: Condensation of 2-amino-1,3,4-oxadiazole with acid halides derived from the corresponding carboxylic acids using thionyl chloride. This method often faced challenges due to byproduct formation.
  2. Method B: Utilized HATU (1-Hydroxy-7-azabenzotriazole) and HOAt (Hydroxybenzotriazole) for the condensation reaction with carboxylic acids, yielding purer products.
  3. Method C: Involved cyclization of bis(acyl)thiosemicarbazide with TsCl (tosyl chloride) in pyridine to produce STX-0119 directly.

The purity of synthesized compounds was generally above 95%, confirming the effectiveness of these methods in producing high-quality samples suitable for biological assays .

Molecular Structure Analysis

The molecular structure of STX-0119 features a quinoline ring substituted with an oxadiazole moiety at the nitrogen position. The key structural components include:

  • Quinoline Core: A bicyclic aromatic structure that provides stability and hydrophobic character.
  • Oxadiazole Ring: Contributes to the compound's ability to interact with biological targets through hydrogen bonding and pi-stacking interactions.

The molecular formula is C12_{12}H8_{8}N4_{4}O, and its molecular weight is approximately 224.22 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), confirming its identity and purity .

Chemical Reactions Analysis

STX-0119 primarily functions as an inhibitor of STAT3 dimerization without affecting its phosphorylation state. Its mechanism involves:

  • Inhibition of Dimerization: By binding to the SH2 domain of STAT3, STX-0119 prevents the formation of active dimers necessary for DNA binding.
  • Downregulation of Target Genes: The inhibition leads to decreased expression of genes regulated by STAT3, including c-myc and survivin, which are critical in tumorigenesis.

In vitro studies have demonstrated that STX-0119 effectively reduces the proliferation of cancer cells by disrupting these signaling pathways .

Mechanism of Action

The mechanism by which STX-0119 exerts its effects involves several key steps:

  1. Binding: STX-0119 binds to the SH2 domain of STAT3, preventing its dimerization.
  2. Inhibition of DNA Binding: The compound disrupts the ability of STAT3 dimers to bind to DNA response elements in target genes.
  3. Downstream Effects: This inhibition results in decreased transcriptional activity of STAT3 target genes involved in cell survival and proliferation.

Studies have shown that STX-0119 can suppress fibrotic gene expression in models of kidney fibrosis by regulating specific mRNA levels without altering STAT3 phosphorylation, indicating a unique mechanism distinct from other inhibitors .

Physical and Chemical Properties Analysis

STX-0119 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide and can be suspended in aqueous solutions for biological assays.
  • Stability: It shows stability under physiological conditions, which is crucial for therapeutic applications.
  • Melting Point: Specific melting point data has not been disclosed but can be determined through standard laboratory techniques.

These properties are essential for its formulation into drug delivery systems and for ensuring bioavailability upon administration .

Applications

STX-0119 has significant potential applications in various fields:

  1. Cancer Therapy: As a STAT3 inhibitor, it shows promise in treating cancers characterized by aberrant STAT3 activation, such as lymphoma and glioblastoma multiforme.
  2. Fibrosis Treatment: Recent studies indicate its efficacy in suppressing fibrotic gene expression in kidney models, suggesting potential use in treating kidney fibrosis and possibly other fibrotic diseases .
  3. Research Tool: It serves as a valuable tool for studying STAT3 signaling pathways in various biological contexts.
Discovery and Development of STX-0119 as a STAT3 Inhibitor

Virtual Screening and Rational Drug Design Strategies

STX-0119 was discovered through a sophisticated virtual screening pipeline targeting the STAT3-SH2 domain, critical for STAT3 dimerization. Researchers screened ~360,000 compounds using CONSENSUS-DOCK, a customized version of DOCK4 that integrated multiple scoring functions (DOCK4, FlexX, and PMF) and consensus scoring to enhance prediction accuracy [1] [3]. The crystal structure of the STAT3β homodimer (PDB: 1BG1) served as the template, with the docking site focused on residues Ala703-Thr708 in the SH2 domain [1]. After docking, 136 top-ranked compounds underwent experimental validation. STX-0119 emerged as a hit by inhibiting STAT3-dependent luciferase activity by 99% at 100 μM in HeLa cells, while its truncated analogue (STX-0872) showed no activity, confirming the critical role of its 2-phenyl group [1] [8].

Experimental validation included fluorescence resonance energy transfer (FRET) assays, where STX-0119 reduced IL-6-induced STAT3 dimerization by 62% at 50 μM. Chromatin immunoprecipitation (ChIP) assays further confirmed suppressed binding of STAT3 to the c-myc promoter [1].

Table 1: Key Screening Metrics for STX-0119 Discovery

ParameterValue
Screening Library Size~360,000 compounds
Initial Hits Identified136 compounds
STAT3 Luciferase Inhibition99% at 100 μM
FRET Assay Inhibition62% at 50 μM

Structure-Activity Relationship (SAR) Studies of Quinoline-Oxadiazole Derivatives

Systematic SAR studies explored modifications to the N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide core of STX-0119. Three regions were optimized: the quinoline carboxamide (R1), oxadiazole linker (X), and aryl substituents (R2) [1] [5]:

  • R2 Group Criticality: The 2-phenyl group (STX-0119) was essential. Its replacement with hydrogen (STX-0872) or piperidino reduced activity by >90%. Bulky hydrophobic groups (e.g., 1-naphthyl) retained potency (55% dimerization inhibition at 50 μM) [1].
  • Heterocyclic Bioisosteres: Replacing the oxadiazole oxygen with sulfur (STX-0119S) diminished activity (26% transcription inhibition), confirming the oxadiazole’s role in H-bonding [1] [4].
  • Quinoline Modifications: Substitutions at R1 with furyl or thienyl preserved activity, while alkyl chains (ethyl, methyl) reduced potency [1] [5].

Synthetic routes included acid halide condensation (Method A), HATU-mediated coupling (Method B), and cyclization of bis(acyl)thiosemicarbazide (Method C) to ensure purity [1].

Table 2: SAR Analysis of STX-0119 Analogues

CompoundR1R2STAT3 Dimerization Inhibition (50 μM)
STX-08722-furylH-2%
STX-01192-furylPh62%
1d2-furyl1-naphthyl55%
1f2-furyl2-thienyl56%
1s2-furylPh (S-linker)26%*

*Inhibition of STAT3 transcription at 100 μM [1].

Molecular Docking Insights into STAT3 SH2 Domain Binding

Molecular modeling revealed STX-0119 binds the SH2 domain’s hydrophobic pocket through three key interactions:

  • The 2-phenyl group occupies the pTyr705 binding site, forming van der Waals contacts with Leu706.
  • The carboxamide NH group H-bonds with the backbone carbonyl of Ser636.
  • The furan ring engages in π-stacking with Trp623 [1] [8] [10].

Comparative docking of the optimized derivative YHO-1701 (a structural analogue) showed enhanced binding energy (−8.2 kcal/mol vs. STX-0119’s −7.5 kcal/mol) due to additional hydrophobic interactions with Ile634 and Lys591 [8]. This explained YHO-1701’s 10-fold increase in cellular potency (IC₅₀ = 1.2 μM vs. 12 μM for STAT3 inhibition in SAS cells) [8].

Table 3: Docking Parameters and Binding Interactions

CompoundBinding Energy (kcal/mol)Key Residue Interactions
STX-0119-7.5Ser636 (H-bond), Trp623 (π-stack)
YHO-1701-8.2Lys591, Ile634 (hydrophobic)

Optimization of Pharmacokinetic Properties for In Vivo Efficacy

To enhance bioavailability, STX-0119 was formulated as a suspension in 0.5% methylcellulose for oral administration. In SCC-3 lymphoma xenografts, daily oral dosing (80 mg/kg) suppressed tumor growth by 74% without toxicity [1] [6]. YHO-1701, designed for improved PK, achieved higher plasma exposure (AUC = 5.2 μg·h/mL vs. 1.8 μg·h/mL) and tumor accumulation, resulting in 85% growth inhibition in SAS xenografts [8].

Combination therapy with sorafenib (a multi-kinase inhibitor) synergistically suppressed survivin expression in tumors, enhancing antitumor efficacy beyond monotherapy [8]. In glioblastoma stem-like cells (GBM-SCs), STX-0119 penetrated tumor sites and downregulated stemness markers (CD133, Nanog) at 80 mg/kg [2] [6].

Table 4: Key In Vivo Efficacy Data

ModelTreatmentEfficacyBiomarker Suppression
SCC-3 lymphoma xenograftSTX-0119 (80 mg/kg)74% tumor growth inhibitionc-Myc, survivin
SAS oral cancer xenograftYHO-1701 (50 mg/kg)85% tumor growth inhibitionpSTAT3, survivin
GBM-SC xenograftSTX-0119 (80 mg/kg)Reduced sphere formationCD133, Nanog, HIF-1α

Properties

CAS Number

851095-32-4

Product Name

STX-0119

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide

Molecular Formula

C22H14N4O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27)

InChI Key

MNPXTRXFUMGQLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

Solubility

Soluble in DMSO, not in water

Synonyms

STX0119; STX 0119; STX0119.

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.